molecular formula C19H20N2O3 B5225529 2-Amino-4-(4-methoxy-2,3-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-Amino-4-(4-methoxy-2,3-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B5225529
M. Wt: 324.4 g/mol
InChI Key: SDHMTPPYMAWYPY-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxy-2,3-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound belongs to the class of chromenes, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methoxy-2,3-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-2,3-dimethylbenzaldehyde with malononitrile and a suitable amine under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methoxy-2,3-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-4-(4-methoxy-2,3-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methoxy-2,3-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2,3-dimethylbenzaldehyde: A precursor in the synthesis of the target compound.

    Chromenes: A class of compounds with similar structural features and diverse biological activities.

Properties

IUPAC Name

2-amino-4-(4-methoxy-2,3-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-10-11(2)15(23-3)8-7-12(10)17-13(9-20)19(21)24-16-6-4-5-14(22)18(16)17/h7-8,17H,4-6,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHMTPPYMAWYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C2C(=C(OC3=C2C(=O)CCC3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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